N-(4-Ethoxyphenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

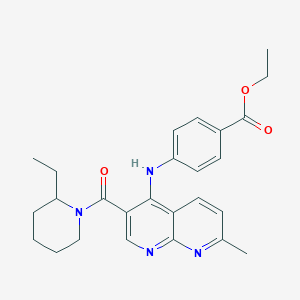

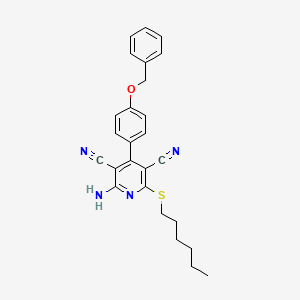

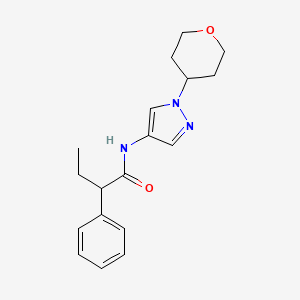

“N-(4-Ethoxyphenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C20H23NO2 . It is also known by its synonyms “N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide” and "Cyclopentanecarboxamide, N-(4-ethoxyphenyl)-1-phenyl-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 20 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C20H23NO2), molecular weight (309.4), and its structure . More detailed properties like melting point, boiling point, density, and solubility can be found in specialized chemical databases .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of derivatives related to N-(4-Ethoxyphenyl)(phenylcyclopentyl)formamide involves exploring the reactivity of similar compounds with various reagents. For example, studies on (4-methoxyphenyl)amine derivatives demonstrate their utility in synthesizing O-silylurethanes, ureas, and formamides, showcasing a method that could potentially be applied to this compound for generating novel compounds with diverse functional applications (Belova et al., 2017).

N-Formylating Reagents for Amines

The development of stable, water-tolerant N-formylating reagents, such as Formyloxyacetoxyphenylmethane, for primary and secondary amines underlines a significant aspect of research that can be adapted for use with this compound. This adaptation facilitates the preparation of various N-formamides, N-formylanilines, and N-formylpeptides, contributing to the expansion of synthetic methodologies for pharmaceutical compounds (Chapman et al., 2017).

Role in Organic Synthesis

The application of N-substituted formamides in organic synthesis, as illustrated by the treatment with chlorophosphate compounds, highlights a methodological approach that could be relevant for manipulating this compound. This technique opens pathways for preparing various alkyl and aryl isocyanides, showcasing the versatility of formamides in organic chemistry and the potential for novel synthetic routes (Kobayashi et al., 2011).

Formamide in Prebiotic Chemistry

Formamide plays a crucial role in prebiotic chemistry, suggesting that derivatives like this compound could have interesting applications in the study of the origins of life. Research demonstrates that formamide, under certain conditions, can yield the complete set of nucleic bases necessary for the formation of nucleic acids, highlighting its significance in the prebiotic synthesis of biologically relevant molecules (Costanzo et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of N-(4-Ethoxyphenyl)-1-Phenylcyclopentane-1-Carboxamide are currently unknown. This compound is structurally similar to Phenacetin , a pain-relieving and fever-reducing drug, which suggests that it may have similar targets.

Mode of Action

If we consider its structural similarity to phenacetin , it might exert its effects through similar mechanisms. Phenacetin’s analgesic effects are due to its actions on the sensory tracts of the spinal cord . It also has a depressant action on the heart, where it acts as a negative inotrope .

Biochemical Pathways

Phenacetin, a structurally similar compound, is known to act on the sensory tracts of the spinal cord and has a depressant action on the heart . It is also used to treat rheumatoid arthritis (subacute type) and intercostal neuralgia .

Result of Action

Based on its structural similarity to phenacetin , it might have similar effects, such as pain relief and fever reduction.

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-2-23-18-12-10-17(11-13-18)21-19(22)20(14-6-7-15-20)16-8-4-3-5-9-16/h3-5,8-13H,2,6-7,14-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHGGLQAQYJKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenoxy)acetamide hydrochloride](/img/structure/B2759371.png)

![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759384.png)